molecular formula C19H17Cl2NO5 B3990717 (4E)-5-(3,4-dichlorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione

(4E)-5-(3,4-dichlorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione

Cat. No.: B3990717
M. Wt: 410.2 g/mol
InChI Key: KEGXGXWSTOSVFD-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolidine-2,3-dione class, characterized by a bicyclic structure with a substituted phenyl group and a methylfuran moiety. Key structural features include:

  • 2-Methoxyethyl chain at N1: Likely improves solubility and pharmacokinetic properties.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-4-hydroxy-1-(2-methoxyethyl)-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2NO5/c1-10-3-6-14(27-10)17(23)15-16(11-4-5-12(20)13(21)9-11)22(7-8-26-2)19(25)18(15)24/h3-6,9,16,24H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGXGXWSTOSVFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=C(C=C3)Cl)Cl)CCOC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-(3,4-dichlorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine-2,3-dione core, followed by the introduction of the 3,4-dichlorophenyl group and the hydroxy(5-methylfuran-2-yl)methylidene moiety. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(4E)-5-(3,4-dichlorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (4E)-5-(3,4-dichlorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating biological processes at the molecular level.

Medicine

In medicinal chemistry, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its chemical stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (4E)-5-(3,4-dichlorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Pyrrolidine-2,3-dione Family

(a) Procymidone (3-(3,5-dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione)
  • Key differences :
    • Replaces the methylfuran substituent with a dimethyl-azabicyclohexane ring.
    • Lacks the 2-methoxyethyl chain.
  • Application : Fungicide targeting Botrytis cinerea in vineyards .
(b) Vinclozolin (3-(3,5-dichlorophenyl)-5-ethenyl-5-methyl-2,4-oxazolidinedione)
  • Key differences :
    • Oxazolidinedione core instead of pyrrolidine-2,3-dione.
    • Contains an ethenyl group for enhanced reactivity.
  • Application : Agricultural fungicide with antiandrogenic properties .
(c) (4E)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione
  • Key differences :
    • Substitutes methylfuran with a dihydrobenzofuran group.
    • Features a 3,4,5-trimethoxyphenyl group (enhanced electron-donating capacity) and a thiadiazole ring (improved thermal stability).

Functional Group Analysis and Implications

Compound Core Structure Phenyl Substituent Heterocyclic Group Solubility Modifier Potential Application
Target Compound Pyrrolidine-2,3-dione 3,4-Dichlorophenyl 5-Methylfuran-2-yl 2-Methoxyethyl Agrochemical/Pharma
Procymidone Azabicyclohexane-dione 3,5-Dichlorophenyl None Methyl groups Fungicide
Vinclozolin Oxazolidinedione 3,5-Dichlorophenyl Ethenyl Methyl groups Fungicide
Benzofuran-Thiadiazol Analog Pyrrolidine-2,3-dione 3,4,5-Trimethoxyphenyl 2-Methyl-2,3-dihydro-1-benzofuran 5-Methyl-1,3,4-thiadiazol-2-yl Medicinal Chemistry

Key Observations :

  • The 2-methoxyethyl chain may confer better aqueous solubility compared to methyl groups in analogs.
  • The methylfuran substituent offers a balance of hydrophobicity and hydrogen-bonding capacity, distinct from benzofuran or thiadiazole groups in other analogs .

Research Findings and Mechanistic Insights

Reactivity and Stability

  • Electron-deficient core : The pyrrolidine-2,3-dione structure may undergo nucleophilic attack at the carbonyl groups, a feature exploited in procymidone’s fungicidal activity .
  • Environmental persistence : Chlorinated phenyl groups (as in vinclozolin) are associated with environmental persistence, warranting further study for the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4E)-5-(3,4-dichlorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(4E)-5-(3,4-dichlorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione

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